

In-Depth Technical Guide to (Z)-hex-3-en-1-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-hex-3-en-1-yne

Cat. No.: B095483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **(Z)-hex-3-en-1-yne**, including its identifiers, key properties, and insights into its synthesis. This information is intended to support research and development activities in the fields of chemistry and drug discovery.

Core Identifiers and Properties

(Z)-hex-3-en-1-yne is a six-carbon organic molecule featuring a cis-configured double bond and a terminal triple bond. This arrangement of functional groups makes it a valuable synthon in organic chemistry.

Identifier	Value
CAS Number	17669-38-4[1]
IUPAC Name	(Z)-hex-3-en-1-yne[1]
Synonyms	(Z)-3-Hexen-1-yne, cis-3-Hexen-1-yne
Molecular Formula	C ₆ H ₈ [1]
Molecular Weight	80.13 g/mol [1]
InChI	InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5-[1]
InChIKey	CLFYLSQRWCJAY-WAYWQWQTSA-N[1]
Canonical SMILES	CCC=CC#C[2]

Spectroscopic Data

The structural confirmation of **(Z)-hex-3-en-1-yne** relies on various spectroscopic techniques. Available data indicates the use of:

- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the carbon skeleton of the molecule.
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[1]

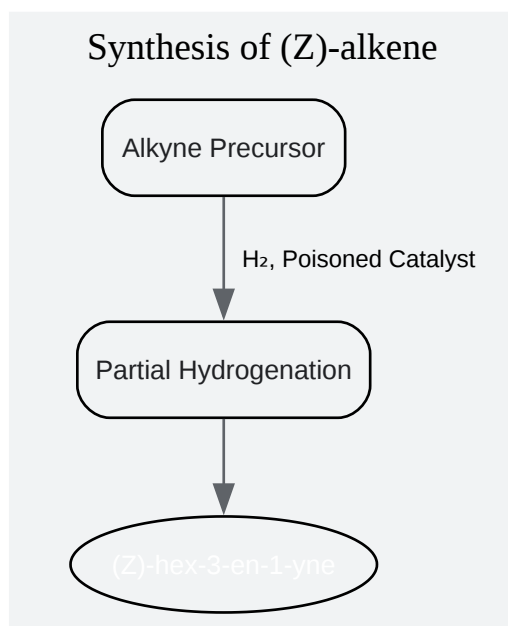
While specific spectral data is not publicly available in comprehensive databases, these techniques are standard for the characterization of such compounds.

Experimental Protocols: Synthesis

The synthesis of **(Z)-hex-3-en-1-yne**, with its characteristic cis-alkene geometry, is most commonly achieved through the stereoselective partial hydrogenation of a suitable alkyne precursor.

Conceptual Synthetic Pathway

The logical approach to synthesizing **(Z)-hex-3-en-1-yne** involves the reduction of a more unsaturated precursor, such as a diyne or a functionalized alkyne, where the cis-double bond is formed selectively. A key strategy is the use of a "poisoned" palladium catalyst.



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Figure 1. Conceptual workflow for the synthesis of **(Z)-hex-3-en-1-yne**.

Key Experimental Method: Lindlar Catalyst Hydrogenation

The most established method for the stereoselective conversion of an alkyne to a cis-alkene is through catalytic hydrogenation using a Lindlar catalyst.^[2] This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline.^[2] The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the corresponding alkane.

While a specific, detailed protocol for the direct synthesis of **(Z)-hex-3-en-1-yne** is not readily available in the public domain, a general procedure can be extrapolated from the well-documented synthesis of the closely related compound, (Z)-hex-3-en-1-ol from hex-3-yn-1-ol.

[3][4] The synthesis of **(Z)-hex-3-en-1-yne** would likely start from a precursor such as hex-1,3-diyne or a protected version of hex-3-yn-1-al, followed by reduction.

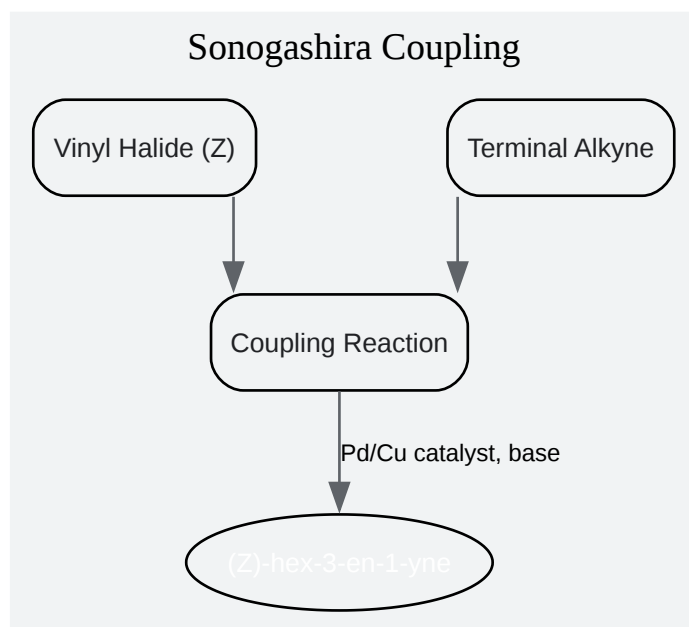
Illustrative Experimental Steps (Based on related syntheses):

- **Catalyst Preparation:** The Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead) is suspended in a suitable solvent (e.g., methanol, ethanol, or hexane).
- **Reaction Setup:** The alkyne precursor is dissolved in the solvent and added to the reaction vessel containing the catalyst. The vessel is then purged with hydrogen gas.
- **Hydrogenation:** The reaction mixture is stirred vigorously under a hydrogen atmosphere (often at or slightly above atmospheric pressure). The progress of the reaction is carefully monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped after the consumption of one equivalent of hydrogen, preventing over-reduction to the alkane.
- **Work-up:** Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
- **Purification:** The crude **(Z)-hex-3-en-1-yne** is purified by distillation or column chromatography to obtain the final product of high purity.

Alternative Synthetic Routes: Sonogashira Coupling

Another powerful method for the construction of enynes is the Sonogashira coupling reaction.

[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[5][6] To synthesize **(Z)-hex-3-en-1-yne** via this method, one would require a (Z)-configured vinyl halide and ethyne or a protected equivalent. The stereochemical integrity of the vinyl halide is generally retained throughout the reaction.



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Figure 2. Logical diagram of the Sonogashira coupling approach.

This guide provides a foundational understanding of **(Z)-hex-3-en-1-yne** for research and development purposes. For specific applications, further investigation into detailed synthetic procedures from peer-reviewed literature is recommended.

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- To cite this document: BenchChem. [In-Depth Technical Guide to (Z)-hex-3-en-1-yne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095483#z-hex-3-en-1-yne-cas-number-and-identifiers]

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